molecular formula C20H14BrN3O3 B11303187 N-(1-benzyl-1H-pyrazol-5-yl)-6-bromo-4-oxo-4H-chromene-2-carboxamide

N-(1-benzyl-1H-pyrazol-5-yl)-6-bromo-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11303187
M. Wt: 424.2 g/mol
InChI Key: SBJAJDGXQQTQRI-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-5-yl)-6-bromo-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, a chromene core, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-6-bromo-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring through cyclization reactions, followed by the introduction of the benzyl group. The chromene core is then synthesized separately and brominated. Finally, the carboxamide group is introduced through amidation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-6-bromo-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromene derivatives .

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-5-yl)-6-bromo-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-6-bromo-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-1H-pyrazol-5-yl)benzamide
  • 1-(1-benzyl-1H-pyrazol-5-yl)methanamine dihydrochloride
  • N-(1-benzyl-1H-pyrazol-5-yl)-5-phenyl-3-isoxazolecarboxamide

Uniqueness

N-(1-benzyl-1H-pyrazol-5-yl)-6-bromo-4-oxo-4H-chromene-2-carboxamide stands out due to its combination of a pyrazole ring, a brominated chromene core, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H14BrN3O3

Molecular Weight

424.2 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-6-bromo-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H14BrN3O3/c21-14-6-7-17-15(10-14)16(25)11-18(27-17)20(26)23-19-8-9-22-24(19)12-13-4-2-1-3-5-13/h1-11H,12H2,(H,23,26)

InChI Key

SBJAJDGXQQTQRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Br

Origin of Product

United States

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